2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H10ClF4NO2 This compound is known for its unique structural properties, which include a combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl and phenylcarbamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-6-fluorobenzyl chloride with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and phenols.
Scientific Research Applications
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the carbamate linkage can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl N-(4-chloro-2-(trifluoromethyl)phenyl)carbamate
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
2-Chloro-6-fluorobenzyl 3-(trifluoromethyl)phenylcarbamate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both chloro and fluoro substituents, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C15H10ClF4NO2 |
---|---|
Molecular Weight |
347.69 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H10ClF4NO2/c16-12-5-2-6-13(17)11(12)8-23-14(22)21-10-4-1-3-9(7-10)15(18,19)20/h1-7H,8H2,(H,21,22) |
InChI Key |
LKPZWNKAJUPLQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCC2=C(C=CC=C2Cl)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.